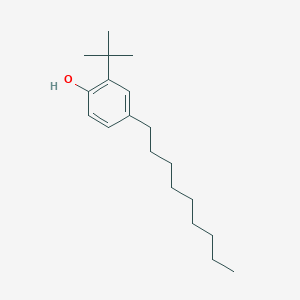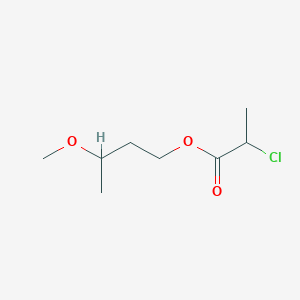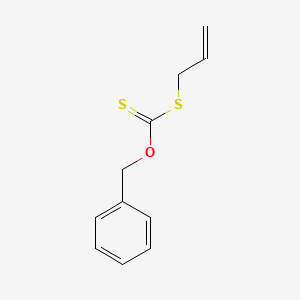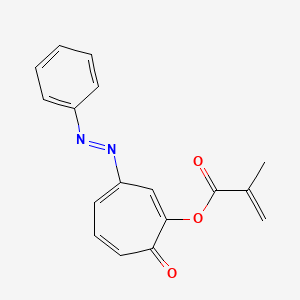
2-Propenoic acid, 2-methyl-, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a propenoic acid ester linked to a cycloheptatriene ring with a phenylazo group and a ketone functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester typically involves multiple steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simple precursors like 1,3,5-hexatriene.
Introduction of the Phenylazo Group: The phenylazo group is introduced via diazotization of aniline followed by coupling with the cycloheptatriene derivative.
Esterification: The final step involves esterification of the cycloheptatriene derivative with propenoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylazo group and the ketone functional group.
Reduction: Reduction reactions can target the azo group, converting it to an amine.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro compounds.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted esters and ketones can be formed.
Scientific Research Applications
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The phenylazo group and ketone functional group play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester: Lacks the ketone functional group.
2-Propenoic acid, 7-oxo-1,3,5-cycloheptatrien-1-yl ester: Lacks the phenylazo group.
Uniqueness
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is unique due to the presence of both the phenylazo group and the ketone functional group, which confer distinct chemical and biological properties.
Properties
CAS No. |
535-02-4 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(7-oxo-3-phenyldiazenylcyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H14N2O3/c1-12(2)17(21)22-16-11-14(9-6-10-15(16)20)19-18-13-7-4-3-5-8-13/h3-11H,1H2,2H3 |
InChI Key |
WYACSSKDRFBSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=CC=CC1=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


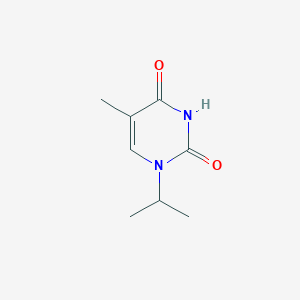
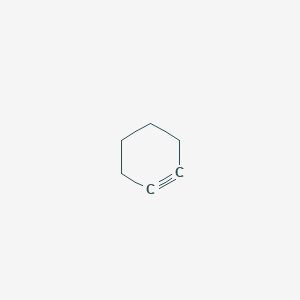
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
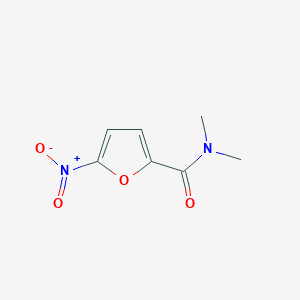
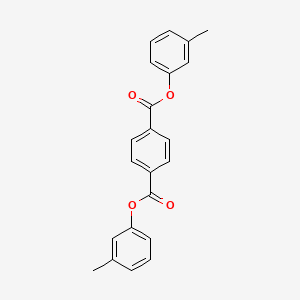

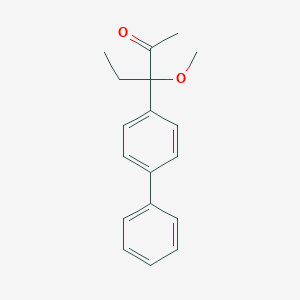
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
